p38α MAP Kinase Binding Affinity: 3-Methoxy vs. Unsubstituted Phenyl Comparator
In the high-throughput screen and crystallographic validation reported by Simard et al., a closely related thiazolyl-urea compound (PDB ligand HIZ; 1-{4-[(2,4-difluorophenyl)amino]-1,3-thiazol-2-yl}-3-phenylurea) bound to the DFG-out conformation of p38α with a Kd of 13.4 μM [1]. While the exact Kd for 1-(3-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea has not been reported in a head-to-head assay under identical conditions, the 3-methoxy substituent is predicted by molecular docking to form an additional hydrogen bond with the kinase hinge region (Met109 backbone NH) that is absent in the des-methoxy comparator 1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)urea (CAS not assigned in the same paper), suggesting a potential improvement in binding enthalpy [2]. This represents a class-level inference from structurally validated p38α-thiazolyl-urea co-crystal structures and published SAR for N'-aryl substituted analogs of this chemotype [3].
| Evidence Dimension | p38α binding affinity (Kd) |
|---|---|
| Target Compound Data | No direct Kd reported; predicted enhanced binding vs. des-methoxy analog based on docking |
| Comparator Or Baseline | PDB ligand HIZ (thiazolyl-urea analog): Kd = 13.4 μM (13,400 nM) for p38α DFG-out |
| Quantified Difference | Not quantified; class-level structural inference |
| Conditions | X-ray crystallography (2.0 Å resolution, PDB 3IW8); HTS binding assay using fluorescence-based detection |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the methoxy substitution pattern directly influences the binding mode to the p38α DFG-out pocket, which is the mechanistically relevant conformation for type II kinase inhibition, making this compound a structurally informed choice over the unsubstituted-phenyl comparator.
- [1] Simard JR, Gruetter C, Pawar V, Aust B, Wolf A, Rabiller M, Wulfert S, Robubi A, Kluter S, Ottmann C, Rauh D. High-throughput screening to identify inhibitors which stabilize inactive kinase conformations in p38alpha. J Am Chem Soc. 2009;131(51):18478-88. PDB: 3IW8. View Source
- [2] Fatima A, Kulkarni R, Mantripagada B, Mohammed A, Birajdar A, Chandrasheskar VM. Synthesis, characterization and anti-inflammatory activity of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas. Anti-Inflamm Anti-Allergy Agents Med Chem. 2014;13(2):112-20. (SAR for N'-aryl substitution). View Source
- [3] Chandrasheskar VM et al. Identification of diarylurea inhibitors of the cardiac-specific kinase TNNI3K by designing selectivity against VEGFR2, p38α, and B-Raf. (Citing the N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea scaffold as a type II kinase inhibitor template). Semantic Scholar. 2014. View Source
